An In-depth Technical Guide to Bis(p-tolyl)phosphine Oxide (CAS No. 2409-61-2)
An In-depth Technical Guide to Bis(p-tolyl)phosphine Oxide (CAS No. 2409-61-2)
Introduction: Unveiling a Versatile Organophosphorus(V) Compound
Organophosphorus(V) compounds are foundational to numerous areas of chemical science, integral to advances in organic synthesis, catalysis, and materials science.[1] Within this vital class of molecules, Bis(p-tolyl)phosphine oxide, identified by CAS number 2409-61-2, emerges as a particularly noteworthy compound.[2] Initially perceived in the broader context of phosphine oxides as mere byproducts of iconic reactions like the Wittig and Staudinger ligations, it is now recognized for its intrinsic catalytic and synthetic potential.[1] This guide offers an in-depth exploration of its chemical properties, synthesis, reactivity, and applications, providing researchers, scientists, and drug development professionals with a comprehensive technical resource.
Core Physicochemical & Spectroscopic Identity
Bis(p-tolyl)phosphine oxide is a white, crystalline powder that is stable under recommended storage conditions.[2][3][4] Its robust chemical nature and specific solubility profile make it a versatile reagent in a variety of reaction media.[3][5]
Physicochemical Data Summary
| Property | Value | Source(s) |
| CAS Number | 2409-61-2 | [1][2] |
| Molecular Formula | C₁₄H₁₅OP | [2][5] |
| Molecular Weight | 230.24 g/mol | [2][5][6] |
| Melting Point | 96°C (lit.) | [2][5][6][7] |
| Boiling Point | 354.2 °C at 760 mmHg (Predicted) | [2][6] |
| Appearance | White to off-white powder/solid | [4][7][8] |
| Solubility | Slightly soluble in water; soluble in many organic solvents. | [2][3][5] |
| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C. | [2][5] |
Spectroscopic Characterization: A Structural Blueprint
Spectroscopic analysis is crucial for confirming the identity and purity of bis(p-tolyl)phosphine oxide.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The spectrum is expected to conform to the structure, showing distinct signals for the aromatic protons of the tolyl groups and the methyl protons.[9]
-
³¹P NMR : This technique is highly diagnostic for phosphorus compounds. Bis(p-tolyl)phosphine oxide exhibits a characteristic singlet in the chemical shift range of δ 28 - 33 ppm (in CDCl₃), confirming the pentavalent phosphine oxide environment.[1]
-
¹³C NMR : The spectrum reveals signals for the aromatic carbons, with a notable signal around δ 140.7 ppm for the carbon atom directly attached to the phosphorus, and a signal around δ 21.4 ppm for the methyl carbons.[1]
-
-
Infrared (IR) Spectroscopy : The most prominent feature in the IR spectrum is the strong absorption band corresponding to the P=O stretching vibration, which typically appears in the 1175–1210 cm⁻¹ range.[1] This band is a definitive indicator of the phosphine oxide functional group. Additional bands for P-C aromatic bond vibrations are observed around 1100 cm⁻¹ and 1430-1440 cm⁻¹.[1]
-
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) can precisely confirm the elemental composition. The monoisotopic mass of C₁₄H₁₅OP is 230.086052 u.[1]
Synthesis and Purification: A Practical Workflow
The construction of the bis(p-tolyl)phosphine oxide framework is most reliably achieved through the reaction of a phosphorus electrophile with a potent organometallic nucleophile. The use of a Grignard reagent is a common and effective strategy.[1]
Experimental Protocol: Synthesis via Grignard Reaction
This protocol details the synthesis from diethyl phosphite and p-tolylmagnesium bromide.
Step-by-Step Methodology:
-
Reaction Setup: Charge a dry 250 mL round-bottom flask with p-tolylmagnesium bromide (e.g., 33 mmol, 1.0 M solution in THF) under an inert nitrogen atmosphere in an ice-water bath.[7] The inert atmosphere is critical to prevent quenching of the highly reactive Grignard reagent by atmospheric moisture and oxygen.
-
Reagent Addition: Add a solution of diethyl phosphite (e.g., 1.3 mL, 10.0 mmol) in anhydrous THF (5.0 mL) dropwise to the stirred Grignard solution over 30 minutes.[7] The slow, dropwise addition helps to control the exothermic reaction and prevent the formation of side products.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to ambient temperature. Continue stirring overnight to ensure the reaction proceeds to completion.[7]
-
Aqueous Workup (Quenching): Cool the reaction mixture back to 0°C with an ice-water bath and carefully add 0.1 N HCl (100 mL) dropwise to quench the reaction and dissolve the magnesium salts.[7]
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 100 mL).[7] Dichloromethane is an effective solvent for extracting the desired organic product.
-
Washing and Drying: Combine the organic extracts and wash them with a saturated NaCl solution (brine) to remove residual water. Dry the organic phase over anhydrous MgSO₄.[7]
-
Isolation and Purification: Filter the drying agent and concentrate the filtrate in vacuo to yield the crude product. Purify the crude material by column chromatography (using a solvent system like ethyl acetate) to afford the pure bis(p-tolyl)phosphine oxide.[7]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of bis(p-tolyl)phosphine oxide.
Reactivity and Applications in Modern Synthesis
The utility of bis(p-tolyl)phosphine oxide extends far beyond its role as a simple intermediate. Its unique electronic and structural properties make it a valuable player in catalysis and complex molecule synthesis.
Tautomerism and Coordination Chemistry
A key feature governing its reactivity is the existence of a prototropic tautomeric equilibrium between the pentavalent secondary phosphine oxide (SPO) form and the trivalent phosphinous acid (PA) form.[1] For bis(p-tolyl)phosphine oxide, the electron-donating nature of the two p-tolyl groups heavily favors the pentavalent SPO form, which is the dominant species.[1] This structural feature, combined with the Lewis basicity of the phosphoryl oxygen, allows it to act as an effective ligand for various metal centers, influencing the reactivity and selectivity of catalytic processes.[1]
Role in Catalysis
Bis(p-tolyl)phosphine oxide serves as a crucial pre-ligand and catalyst in a variety of organic transformations, most notably in palladium-catalyzed cross-coupling reactions.[1][2]
-
Suzuki Reaction: It is widely used as a catalyst or ligand in the Suzuki reaction, a powerful method for forming carbon-carbon bonds, particularly for synthesizing biaryl compounds.[2] These biaryl structures are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[2][8] The phosphine oxide ligand plays a critical role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.
-
Organocatalysis: In recent years, phosphine oxides have been recognized as potent Lewis base organocatalysts.[1] They can activate strong electrophiles, such as silicon-based reagents, to facilitate a range of chemical transformations without the need for a transition metal.[1]
Catalytic Cycle Involvement
Caption: Role of phosphine oxide ligands in a Pd catalytic cycle.
Significance in Drug Development
While organophosphorus compounds like phosphates and phosphonates are common in approved pharmaceuticals, phosphine oxides are an emerging and promising structural motif.[10][11] Their incorporation into drug candidates can confer significant advantages in physicochemical and pharmacokinetic properties.
Improving Drug-like Properties
The phosphine oxide group (P=O) is a very strong hydrogen-bond acceptor attached to a stable tetrahedral center.[10] This has profound implications for drug design:
-
Enhanced Solubility: Phosphine oxides are highly polar functional groups.[11] Replacing less polar groups (e.g., amides) with a phosphine oxide can dramatically increase aqueous solubility, a critical factor for bioavailability.[10]
-
Improved Metabolic Stability: The increased polarity of phosphine oxide analogs often leads to improved metabolic stability, for instance, by increasing the half-life in human liver microsomes.[10][11]
-
Reduced Lipophilicity: The introduction of a phosphine oxide moiety can decrease the lipophilicity of a molecule, which can be beneficial for optimizing its ADME (absorption, distribution, metabolism, and excretion) profile.[10]
A prime example of the successful application of this strategy is the anticancer drug Brigatinib , an anaplastic lymphoma kinase (ALK) inhibitor approved by the FDA, which features a dimethylphosphine oxide fragment.[10] The introduction of the phosphine oxide was crucial for improving the activity and selectivity of the compound.[10] As a readily available and versatile building block, bis(p-tolyl)phosphine oxide represents a valuable tool for medicinal chemists to construct novel molecular architectures with potentially superior drug-like properties.[2]
Safety and Handling
As with any chemical reagent, proper handling of bis(p-tolyl)phosphine oxide is essential for laboratory safety.
-
Hazards: The compound is known to cause skin irritation and serious eye irritation.[3][12] It may also cause respiratory irritation.[3] It is considered harmful if inhaled, in contact with skin, or if swallowed.[4][5]
-
Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-impermeable gloves, and eye/face protection (safety goggles or face shield).[13][14]
-
Handling: Handle in a well-ventilated place, preferably within a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[13]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][13]
-
First Aid:
-
Eyes: In case of contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical advice.[12][13]
-
Skin: Wash off with soap and plenty of water. Take off contaminated clothing immediately.[12][13]
-
Inhalation: Move the victim into fresh air. If breathing is difficult, give oxygen.[13]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately.[13]
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Conclusion and Future Outlook
Bis(p-tolyl)phosphine oxide (CAS No. 2409-61-2) has successfully transitioned from a chemical curiosity to a cornerstone reagent in modern organic and medicinal chemistry. Its robust nature, well-defined reactivity, and crucial role as a ligand and organocatalyst make it an indispensable tool for constructing complex molecules. For drug development professionals, the phosphine oxide moiety offers a validated strategy for enhancing the physicochemical properties of lead compounds. As the demand for more efficient and selective synthetic methodologies grows, the applications for bis(p-tolyl)phosphine oxide and its derivatives are poised to expand, further cementing its place in the synthetic chemist's toolbox.
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